molecular formula C26H23N3O5S B10928491 methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10928491
M. Wt: 489.5 g/mol
InChI Key: ICSKOYLHGYRUMY-UHFFFAOYSA-N
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Description

METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and cyclopenta[b]thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the isoxazole core.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The isoxazole and pyridine moieties are known for their biological activity, including anti-inflammatory and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves interactions with various molecular targets. The isoxazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its combination of multiple functional groups and heterocyclic structures, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 2-[[6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C26H23N3O5S/c1-32-15-10-8-14(9-11-15)22-20-17(12-18(13-6-7-13)27-24(20)34-29-22)23(30)28-25-21(26(31)33-2)16-4-3-5-19(16)35-25/h8-13H,3-7H2,1-2H3,(H,28,30)

InChI Key

ICSKOYLHGYRUMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=C(C6=C(S5)CCC6)C(=O)OC

Origin of Product

United States

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